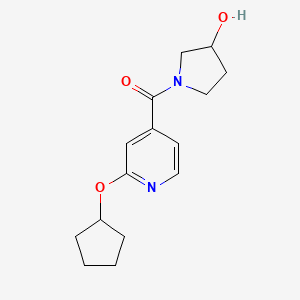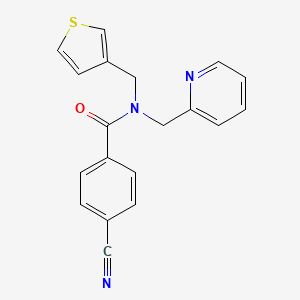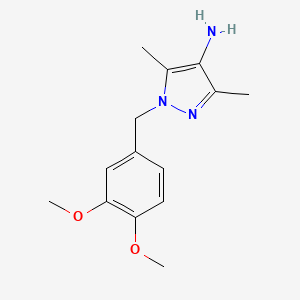
1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a dimethyl group and an amine group. Additionally, the compound has a 3,4-dimethoxybenzyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrazole ring, the dimethyl group, the amine group, and the 3,4-dimethoxybenzyl group would all contribute to the overall structure .
Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds are known to undergo a variety of chemical reactions. For example, compounds with a pyrazole ring can participate in reactions such as nucleophilic substitution, electrophilic substitution, and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Investigations
A pivotal aspect of research on pyrazole derivatives involves their synthesis and spectroscopic analysis. Studies like that of Özkınalı et al. (2018) explore the synthesis of new azo Schiff bases of pyrazole derivatives, highlighting their spectroscopic and theoretical investigations. Such compounds, synthesized via condensation reactions, are characterized using IR, UV-Vis, 1H-NMR, and 13C-NMR spectroscopies, with their spectral data supported by theoretical calculations based on density functional theory (DFT) (Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018). This research lays the groundwork for understanding the electronic and structural properties of these compounds, which is crucial for their further application in medicinal chemistry and material science.
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor properties of pyrazole derivatives are significant areas of study, with researchers investigating the biological activities of these compounds. For instance, Raju et al. (2010) synthesized a series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides and evaluated their antibacterial and antifungal activities. Among the synthesized compounds, several showed potent antimicrobial activities, suggesting their potential as therapeutic agents (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010). This research indicates the potential of pyrazole derivatives in developing new antimicrobial agents.
Catalysis and Chemical Reactivity
Pyrazole derivatives also find applications in catalysis and as intermediates in organic synthesis. The work by Gunasekaran, Prasanna, and Perumal (2014) on the l-proline-catalyzed domino reactions for the synthesis of highly functionalized pyrazolo[3,4-b]pyridines showcases the utility of pyrazole derivatives in facilitating complex chemical transformations. This process involves the formation of multiple bonds in a one-pot operation, highlighting the efficiency and versatility of pyrazole derivatives in synthetic chemistry (Gunasekaran, Prasanna, & Perumal, 2014).
Material Science Applications
In material science, pyrazole derivatives contribute to the development of novel materials with specific properties. For example, the study on the self-assembly of 4-aryl-1H-pyrazoles by Moyano et al. (2013) reports the formation of supramolecular liquid crystals, showcasing the potential of pyrazole derivatives in the design of new luminescent materials with applications in optoelectronics and display technologies (Moyano, Barberá, Diosdado, Serrano, Elduque, & Giménez, 2013).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could focus on improving its efficacy and reducing any side effects. If it has potential industrial applications, research could focus on optimizing its synthesis and finding new uses .
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-14(15)10(2)17(16-9)8-11-5-6-12(18-3)13(7-11)19-4/h5-7H,8,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXYKXLQZDNCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=C(C=C2)OC)OC)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2674757.png)

![1-[1-(2-Naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethanol](/img/structure/B2674759.png)
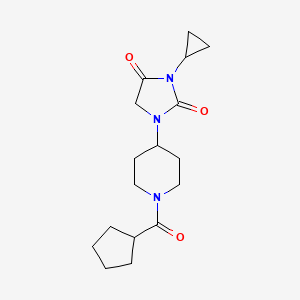
![1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2674764.png)

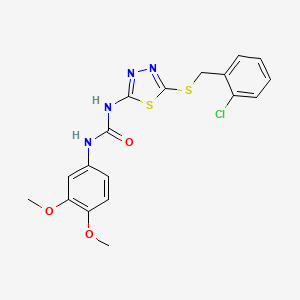
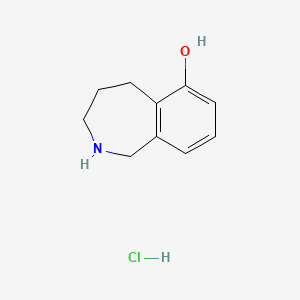
![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2674771.png)
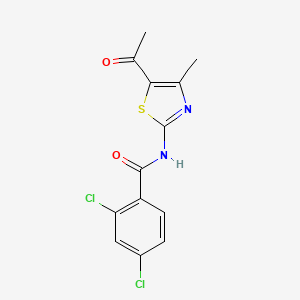
![1-(2-chlorophenyl)-5-pyridin-3-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2674776.png)
